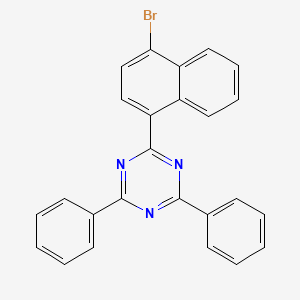

2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

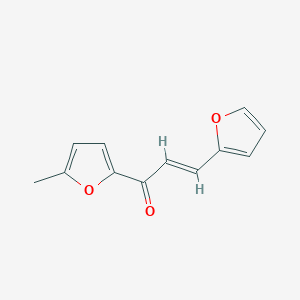

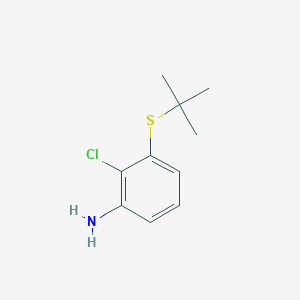

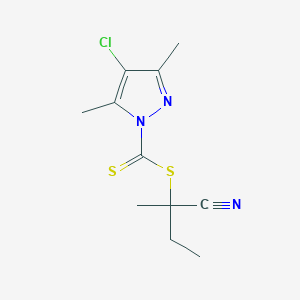

The compound “2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. Attached to this ring are three different groups: a bromonaphthalene group and two phenyl groups .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings (the naphthalene and phenyl groups) and the triazine ring. These rings would likely be planar due to the nature of aromatic systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic rings and the bromine atom. For example, it would likely have a relatively high boiling point due to the presence of the aromatic rings .科学的研究の応用

Heterocyclic Compounds and Biological Significance

Triazines, including compounds like 2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine, are notable for their presence in various isomeric forms, which significantly contribute to their chemical diversity and biological activities. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. This makes them a focal point in the development of future drugs, especially in medicinal chemistry where the triazine nucleus serves as a core moiety for research and drug development efforts (Verma, Sinha, & Bansal, 2019).

Synthesis and Antitumor Activities

The synthesis of triazine derivatives, including 1,2,3-triazines, has been linked to a wide range of antitumor activities. These compounds exhibit a broad spectrum of activities such as antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. Their simplicity in synthesis, combined with potent biological activities, underscores their potential as scaffolds for antitumor compound development (Cascioferro et al., 2017).

1,2,4-Triazole Derivatives and Their Applications

1,2,4-Triazole derivatives have been identified as compounds demonstrating significant antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. The exploration of these derivatives indicates a promising direction for scientific research, aiming at the synthesis of biologically active substances. The versatility in chemical modeling of 1,2,4-triazoles and their derivatives opens up possibilities for their application in various domains, including as potential therapeutic agents (Ohloblina, 2022).

Eco-friendly Synthesis and Environmental Applications

The eco-friendly synthesis of 1,2,4-triazine derivatives highlights the environmental aspect of triazine research. These compounds are not only important due to their biological activities but also for their applications in environmental science, where they can be synthesized in a manner that minimizes environmental impact (Rani & Kumari, 2020).

Anticancer Scaffold

1,3,5-Triazine analogs have been extensively explored for their anticancer properties. The investigation into these compounds over the last century reveals their potential against various cancer cell lines, showcasing their significance as anticancer scaffolds. Their broad-spectrum pharmacological activities, ease of synthesis, and low cost make them attractive candidates for anticancer drug development (Kumar et al., 2019).

作用機序

将来の方向性

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting clinical trials .

特性

IUPAC Name |

2-(4-bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16BrN3/c26-22-16-15-21(19-13-7-8-14-20(19)22)25-28-23(17-9-3-1-4-10-17)27-24(29-25)18-11-5-2-6-12-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGXRQBMJFAZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C4=CC=CC=C43)Br)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromonaphthalen-1-yl)-4,6-diphenyl-1,3,5-triazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B6308562.png)

![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6308571.png)

![1,1-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine-6-carboxylic acid](/img/structure/B6308574.png)

![3-Bromo-5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-b]pyrazole](/img/structure/B6308588.png)

![8-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6308612.png)

![6-(2,2,2-Trifluoroethyl)-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B6308631.png)